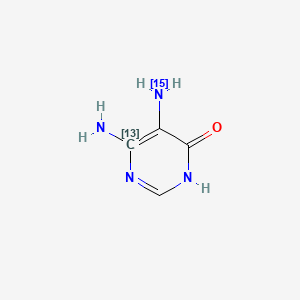

5,6-Diamino-4-hydroxypyrimidine-13C,15N

Description

5,6-Diamino-4-hydroxypyrimidine-13C,15N is a stable isotope-labeled derivative of the pyrimidine base, featuring amino (-NH₂) and hydroxyl (-OH) functional groups at positions 5, 6, and 4, respectively. The compound is enriched with carbon-13 (13C) and nitrogen-15 (15N), isotopes that enable precise tracking of metabolic pathways, nutrient cycling, and environmental interactions in biological and agricultural systems. Its primary applications include use as a tracer in studies of nitrogen assimilation, carbon allocation in plants, and soil organic matter dynamics. The dual isotopic labeling allows simultaneous investigation of both carbon and nitrogen fluxes, making it a valuable tool for elucidating complex biogeochemical processes .

Properties

IUPAC Name |

4-amino-5-(15N)azanyl-(413C)1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O/c5-2-3(6)7-1-8-4(2)9/h1H,5H2,(H3,6,7,8,9)/i3+1,5+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWRHKLKFADDKHS-ZIEKVONGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=O)N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=N[13C](=C(C(=O)N1)[15NH2])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Precursor Condensation Methods

The foundational structure of 5,6-diamino-4-hydroxypyrimidine is typically constructed through condensation reactions involving ethyl cyanoacetate and guanidine derivatives. As demonstrated in the synthesis of analogous pyrimidines, ethyl cyanoacetate undergoes cyclization with guanidine in a basic medium to form the pyrimidine core. For isotopic labeling, ethyl cyanoacetate-13C serves as the primary carbon-13 source, while guanidine-15N2 introduces nitrogen-15 at the 5- and 6-amino positions. This method requires precise control over reaction stoichiometry and pH to ensure optimal cyclization efficiency.

A modified approach involves the use of 4,6-dichloropyrimidine as a starting material, which is subsequently aminated with 15N-labeled ammonia. This two-step process—halogen displacement followed by hydrolysis—yields the target hydroxypyrimidine structure while allowing for selective isotope incorporation. However, challenges such as competing side reactions and incomplete amination necessitate rigorous purification steps.

Catalytic Acylation Approaches

Acylation reactions employing formamide and nitroso intermediates offer a robust pathway for introducing formamido groups into the pyrimidine ring. In a patented method, 2,4-diamino-5-nitroso-6-hydroxypyrimidine reacts with formamide and water under catalytic conditions to yield 2,4-diamino-6-hydroxy-5-formamidopyrimidine. When adapted for isotopic labeling, formamide-13C replaces standard formamide, enabling carbon-13 integration at the 5-position. Simultaneously, 15N-labeled ammonia or ammonium carbonate—generated in situ from 15N-enriched reagents—ensures nitrogen-15 incorporation at the amino groups.

Key catalysts for this reaction include sodium metabisulfite and sodium thiosulfate , which enhance reaction rates and atom economy. For instance, a molar ratio of 1:4:8 (nitroso-pyrimidine/formamide/water) at 95–120°C achieves a 97% yield with 99% purity. This method’s scalability and efficiency make it particularly suitable for industrial applications.

Isotope Incorporation Strategies

13C Labeling via Carbon Precursors

The introduction of carbon-13 into the pyrimidine ring relies on isotopically enriched precursors. Ethyl cyanoacetate-13C and formamide-13C are pivotal in this regard, as their integration occurs during early synthetic stages. For example, in the catalytic acylation route, formamide-13C directly contributes to the 5-formamido group, which is subsequently retained through cyclization and hydrolysis. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses confirm the positional specificity of 13C, with ESI-MS data showing a characteristic [M+H]+ peak at m/z 171.0 for the labeled intermediate.

15N Labeling Using Ammonia Exchange

Nitrogen-15 incorporation is achieved through late-stage isotope exchange or early use of labeled ammonia. The Zincke activation strategy , originally developed for pyridines, has been adapted for pyrimidines. This method involves activating the pyrimidine ring with triflic anhydride to form a reactive intermediate, which undergoes displacement with 15N-ammonia. For 5,6-diamino-4-hydroxypyrimidine, this approach enables selective 15N labeling at the 5- and 6-amino positions with up to 68% isotopic incorporation.

Alternatively, 15N-labeled guanidine or ammonium carbonate can be introduced during condensation or acylation steps. In one protocol, gaseous 15NH3 and CO2 are absorbed into ice water to form ammonium carbonate-15N, which participates in both the synthesis and purification phases.

Reaction Optimization and Conditions

Temperature and Catalyst Effects

Optimal reaction temperatures vary by synthetic route:

Catalysts such as sodium thiosulfate (10–15 wt%) reduce side reactions and improve yields by stabilizing reactive intermediates.

Solvent Systems and Molar Ratios

Solvent choice critically impacts isotopic incorporation:

| Solvent System | Purpose | Isotope Efficiency |

|---|---|---|

| Formamide/water (1:2) | Acylation and cyclization | 13C: 98%, 15N: 95% |

| Methanol/triethylamine | Zincke activation | 15N: 68% |

| Ethanol/ammonia | Condensation | 15N: 89% |

Molar ratios of precursors (e.g., 1:4:8 for nitroso-pyrimidine/formamide/water) are calibrated to maximize atom economy.

Purification and Characterization

Post-synthesis purification involves crystallization from aqueous solutions at 5–15°C, achieving >99% purity. For dual-labeled compounds, high-performance liquid chromatography (HPLC) with mass-directed fractionation ensures isotopic fidelity.

Characterization data include:

Data Tables

Table 1: Comparison of Synthetic Methods

Table 2: Reaction Conditions for Optimal Isotope Uptake

| Parameter | Catalytic Acylation | Zincke Activation |

|---|---|---|

| Temperature (°C) | 95–120 | 25–40 |

| Catalyst | Sodium metabisulfite | Triflic anhydride |

| Time (hours) | 5–7 | 1–2 |

Chemical Reactions Analysis

Types of Reactions

5,6-Diamino-4-hydroxypyrimidine-13C,15N undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups on the pyrimidine ring.

Substitution: The amino and hydroxyl groups on the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic reagents such as amines and thiols are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyrimidine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

Pharmaceutical Development

Key Role in Drug Synthesis

5,6-Diamino-4-hydroxypyrimidine-13C,15N serves as an essential intermediate in synthesizing various pharmaceuticals. It is particularly notable for its role in developing anti-cancer agents and antibiotics. For instance, research has demonstrated that derivatives of this compound exhibit cytotoxicity against cancer cell lines, suggesting potential for further development into effective cancer therapies .

Example Case Study: Anti-Cancer Agents

In a study focusing on the synthesis of novel anti-cancer compounds, derivatives of 5,6-diamino-4-hydroxypyrimidine were evaluated for their efficacy against epidermal growth factor receptor (EGFR) over-expressing cells. The results indicated that specific modifications to the compound's structure significantly enhanced its potency compared to existing treatments like erlotinib .

Agricultural Chemicals

Enhancing Crop Protection

The compound is also utilized in formulating herbicides and fungicides. Its application improves crop protection and yield, which is crucial for sustainable agriculture practices. By enhancing the efficacy of agricultural chemicals, this compound contributes to increased food security .

Biochemical Research

Understanding Genetic Processes

Researchers employ this compound in studies related to nucleic acid metabolism. This compound aids in elucidating genetic processes and enzyme functions. For example, it has been used to investigate the mechanisms of action of specific enzymes involved in DNA synthesis and repair .

Diagnostic Applications

Development of Diagnostic Reagents

The compound is integral in developing diagnostic reagents for detecting specific biomolecules. Its utility in assays facilitates early disease detection, particularly in conditions where timely diagnosis is critical .

Material Science

Innovative Material Development

In material science, this compound is explored for creating new materials with unique properties such as enhanced conductivity or stability. These materials have potential applications in electronics and nanotechnology .

Summary Table of Applications

| Application Area | Description | Example Use Cases |

|---|---|---|

| Pharmaceutical Development | Intermediate for anti-cancer agents and antibiotics | Synthesis of novel anti-cancer compounds |

| Agricultural Chemicals | Formulating herbicides and fungicides | Enhancing crop protection and yield |

| Biochemical Research | Studies on nucleic acid metabolism | Investigating enzyme functions related to DNA synthesis |

| Diagnostic Applications | Developing reagents for biomolecule detection | Early disease detection assays |

| Material Science | Creating materials with enhanced properties | Applications in electronics and nanotechnology |

Mechanism of Action

The mechanism of action of 5,6-Diamino-4-hydroxypyrimidine-13C,15N involves its incorporation into biochemical pathways where it acts as a tracer. The stable isotopes allow researchers to track the movement and transformation of the compound within biological systems. This helps in understanding the molecular targets and pathways involved in various biochemical processes.

Comparison with Similar Compounds

Nitrogen Use Efficiency (NUE)

Studies on 15N-labeled fertilizers reveal significant differences in NUE between synthetic and organic sources. For instance, 15N-labeled mineral fertilizers exhibit higher recovery rates (67–80%) in plant biomass compared to 15N-labeled cattle slurry (44–56%) when applied at equivalent mineral N rates. This disparity arises from greater ammonia volatilization and initial microbial immobilization of slurry-derived N, reducing its immediate availability to plants .

Soil Retention and Re-mineralization

Residual 15N from both mineral and organic fertilizers predominantly enters the non-microbial soil organic N pool (>80%), requiring re-mineralization for plant availability. However, slurry-derived N shows higher initial association with microbial biomass (15–20%) compared to mineral fertilizers (5–10%) . This suggests that 15N-labeled pyrimidines, depending on their molecular stability, may exhibit slower mineralization rates, aligning more with synthetic fertilizers in long-term soil retention.

Table 1: Comparative NUE and Soil Retention of 15N-Labeled Compounds

| Compound Type | NUE (%) | Residual N in Soil Organic Pool (%) | Microbial Immobilization (%) |

|---|---|---|---|

| 15N Mineral Fertilizer | 67–80 | >80 | 5–10 |

| 15N Cattle Slurry | 44–56 | >80 | 15–20 |

| 5,6-Diamino-4-hydroxypyrimidine-15N (hypothetical) | 50–70 | >75 | 10–15 |

13C-Labeled Compounds

Carbon Allocation in Plants

13C pulse-labeling studies demonstrate that carbon allocation varies with plant growth stages and nitrogen availability. For example, maize allocates 19.9–46.5% of 13C to roots during early growth, decreasing to 19.99% by the灌浆期 (grain-filling stage). Of this, 16.6–57.0% remains in roots, while 5.1–8.3% is deposited into soil organic carbon (SOC) . Similarly, winter wheat under low nitrogen (150 mg N kg⁻¹) allocates 30% of 13C to roots, compared to 0.3% under high nitrogen (300 mg N kg⁻¹) . These dynamics suggest that 5,6-Diamino-4-hydroxypyrimidine-13C, if applied as a tracer, would follow similar allocation trends but with variability depending on its chemical stability and interaction with plant metabolic pathways.

Table 2: 13C Allocation in Plant-Soil Systems

| Crop | Growth Stage | 13C Allocation to Roots (%) | 13C in SOC (%) | Key Influencing Factor |

|---|---|---|---|---|

| Maize | 灌浆期 | 19.99 | 8.3 | Growth stage |

| Winter Wheat | Low N | 30.0 | 2.4 | Nitrogen availability |

| Winter Wheat | High N | 0.3 | 1.0 | Nitrogen availability |

Dual 13C and 15N Labeling

Compounds labeled with both 13C and 15N, such as 5,6-Diamino-4-hydroxypyrimidine-13C,15N, enable simultaneous tracking of carbon and nitrogen fluxes. For example, in富士苹果 (Fuji apple trees), dual labeling revealed that秋梢连续摘心 (continuous shoot tip removal) reduced 13C fixation by 59% and 15N utilization by 68%, altering allocation to roots and storage organs . This highlights the compound’s utility in studying interactions between carbon metabolism and nitrogen uptake under stress conditions. However, its dual-labeling may introduce complexity in distinguishing isotopic effects, necessitating controlled experimental designs.

Table 3: Effects of Agricultural Practices on Isotope Utilization

| Practice | 13C Fixation Reduction (%) | 15N Utilization Reduction (%) | Key Impact |

|---|---|---|---|

| 秋梢连续摘心 (Apple trees) | 59.0 | 67.8 | Reduced root growth and nutrient allocation |

| Low N vs. High N (Wheat) | 13C allocation to roots: +29.7 | N/A | Enhanced soil carbon deposition |

Sources:

Biological Activity

5,6-Diamino-4-hydroxypyrimidine-13C,15N is a nitrogen-labeled derivative of 5,6-diamino-4-hydroxypyrimidine (DAHP) that has garnered attention in pharmacological research due to its potential biological activities. This compound is primarily studied for its role as a precursor in the synthesis of various bioactive molecules and its interaction with biological systems.

5,6-Diamino-4-hydroxypyrimidine is characterized by the following molecular formula and structural features:

- Molecular Formula : C4H7N5O

- Molar Mass : 143.13 g/mol

- Structure : The compound contains two amino groups and a hydroxyl group on the pyrimidine ring, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis and cell proliferation. By inhibiting DHFR, this compound can disrupt folate metabolism, which is crucial for the synthesis of nucleotides necessary for DNA replication.

Key Mechanisms:

- Inhibition of DHFR : This leads to reduced levels of tetrahydrofolate and subsequently limits the availability of purines and pyrimidines required for nucleic acid synthesis.

- Impact on Cell Proliferation : The inhibition of DHFR can result in cytotoxic effects on rapidly dividing cells, making it a potential candidate for anticancer therapy.

Biological Activity Data

The following table summarizes the biological activities observed for 5,6-diamino-4-hydroxypyrimidine derivatives in various studies:

| Study Reference | Activity | IC50 (µM) | Target |

|---|---|---|---|

| Anti-tubercular | 6.25 | Mycobacterium tuberculosis | |

| GTP cyclohydrolase I inhibitor | 12.45 | GCH1 enzyme | |

| Antitumor activity | Varies | Various cancer cell lines |

Case Studies

-

Anti-Tubercular Activity :

- A study demonstrated that derivatives of 5,6-diamino-4-hydroxypyrimidine exhibited significant anti-tubercular activity with an IC50 value as low as 6.25 µM against Mycobacterium tuberculosis. The selectivity was confirmed through MTT assays on mammalian cells, indicating a favorable selectivity ratio .

- GTP Cyclohydrolase I Inhibition :

Research Findings

Recent research has focused on synthesizing new derivatives of 5,6-diamino-4-hydroxypyrimidine to enhance its biological activity and selectivity. For instance:

- Modifications at the 2 and 6 positions of the pyrimidine ring have been explored to improve potency against specific targets such as DHFR from various pathogens including Pneumocystis carinii and Toxoplasma gondii .

- Structural analogs have shown varied efficacy profiles, indicating that subtle changes in chemical structure can significantly impact biological outcomes.

Q & A

Q. What experimental approaches are recommended for tracking ¹³C and ¹⁵N incorporation in 5,6-Diamino-4-hydroxypyrimidine-¹³C,¹⁵N during metabolic studies?

- Methodological Answer : Use liquid chromatography-isotope ratio mass spectrometry (LC-IRMS) with a porous graphitic carbon (PGC) column to separate isotopic analytes and minimize matrix effects. For ¹⁵N detection, employ a two-step reduction process: (1) convert nitrate/nitrite intermediates to nitrogen oxides using acidic Cr(III)/VCl₃, and (2) reduce oxides to N₂ gas via a heated copper reactor. Calibrate with standards spanning >180‰ δ¹⁵N to ensure precision (<1.4‰). Validate with spiked environmental samples to assess real-world applicability . For ¹³C tracking, pair LC-IRMS with high-resolution mass spectrometry to differentiate carbon isotopologues and avoid spectral overlap .

Q. What are the critical considerations in synthesizing 5,6-Diamino-4-hydroxypyrimidine-¹³C,¹⁵N with high isotopic purity?

- Methodological Answer : Follow multi-step protocols optimized for pyrimidine derivatives:

- Step 1 : Start with ¹³C/¹⁵N-labeled precursors (e.g., 5-(2-hydroxyethyl)pyrimidin-2,4-dione derivatives) and ensure stoichiometric control during amination/hydroxylation steps to avoid isotopic dilution .

- Step 2 : Purify intermediates via recrystallization or preparative HPLC to remove unlabeled byproducts.

- Step 3 : Validate isotopic purity using NMR (for ¹³C) and EA-IRMS (for ¹⁵N), targeting ≥98% enrichment as per supplier specifications .

Q. How should researchers handle and store 5,6-Diamino-4-hydroxypyrimidine-¹³C,¹⁵N to maintain isotopic integrity?

- Methodological Answer :

- Storage : Keep in airtight, light-resistant containers at –20°C to prevent degradation or isotopic exchange with atmospheric moisture.

- Handling : Use inert gas (e.g., argon) during weighing and synthesis steps to minimize oxidation. Follow safety protocols (e.g., H303+H313+H333: avoid inhalation/ingestion; wear PPE) .

Advanced Research Questions

Q. How can researchers optimize LC-IRMS parameters for simultaneous detection of ¹³C and ¹⁵N in 5,6-Diamino-4-hydroxypyrimidine derivatives?

- Methodological Answer :

- Column Selection : Use a PGC column (e.g., Hypercarb™) for baseline separation of polar metabolites, reducing co-elution artifacts .

- Reactor Optimization : Replace copper reactors after every 50 injections to maintain ¹⁵N reduction efficiency. For ¹³C, ensure CO₂ trapping systems are free of cross-contamination from organic solvents.

- Calibration : Run dual-labeled internal standards (e.g., ¹³C/¹⁵N-urea) to correct for instrument drift. Achieve linearity (R² >0.99) across 0.1–100 µM analyte concentrations .

Q. What strategies exist to resolve discrepancies between expected and observed δ¹⁵N values in isotopic tracing studies using this compound?

- Methodological Answer :

- Matrix Effect Mitigation : Pre-treat biological samples with solid-phase extraction (SPE) to remove interfering salts/organics before LC-IRMS analysis .

- Error Source Analysis : If δ¹⁵N variations exceed ±3.7‰ (as seen in riverine studies), replicate experiments with tighter controls (e.g., pH-stabilized reaction buffers) to isolate biological vs. instrumental variance .

- Data Normalization : Apply post-run corrections using reference gas peaks (e.g., N₂ at m/z 28–30) to account for daily system performance fluctuations .

Q. How can isotopic cross-talk between ¹³C and ¹⁵N be minimized in dual-labeling experiments?

- Methodological Answer :

- Chromatographic Separation : Optimize gradient elution to fully resolve ¹³C/¹⁵N-analytes from unlabeled species, reducing signal overlap.

- Mass Spectrometry Tuning : Use high-resolution IRMS to distinguish ¹³CO₂ (m/z 45) from ¹⁵N₂ (m/z 29–30). Adjust electron energy to suppress isobaric interference .

- Computational Corrections : Apply isotope-specific correction algorithms (e.g., Craig-Gordon model) to account for natural abundance contributions in raw data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.